2,2-Difluorocyclohexanamine
Overview
Description
2,2-Difluorocyclohexanamine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15. The purity is usually 95%.
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Scientific Research Applications
Analytical Characterization and Biological Fluid Analysis
- Analytical Profiling : A study by De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including compounds related to 2,2-Difluorocyclohexanamine, using various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. They developed methods for qualitative and quantitative analysis in biological fluids, highlighting the compound's relevance in analytical chemistry and toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Chemical Reactions
Synthesis of Fluorinated Heterocycles : Filyakova et al. (2014) researched using perfluoro(1,2-epoxycyclohexane), a compound structurally related to this compound, in synthesizing fluorinated benzimidazole, benzothiazole, and phenazine derivatives. This work emphasizes the role of fluorinated cyclohexane derivatives in the synthesis of complex organic molecules (Filyakova, Zapevalov, Kodess, Slepukhin, & Saloutin, 2014).
Polymer Chemistry : Liaw et al. (2006) studied the use of fluorinated polyamides, polyimides, and poly(amide-imide)s containing noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research demonstrates the application of fluorinated cyclohexane derivatives in creating polymers with high solubility and desirable physical properties (Liaw, Huang, & Chen, 2006).
Fluorous Biphasic Solvent Interactions : Gerig (2005) explored the interactions in a fluorous biphasic system using mixtures of chloroform and perfluoro(methylcyclohexane), relevant to this compound's structural family. This study contributes to understanding solvent-solute interactions in fluorous biphasic systems, essential in green chemistry (Gerig, 2005).
Environmental and Health Monitoring
Human Biomonitoring : Vorkamp et al. (2020) highlighted the importance of monitoring human exposure to chemicals like this compound and its derivatives. They emphasized the need for standardized biomarkers and analytical methods for assessing human exposure to such compounds (Vorkamp, Castaño, Antignac, Boada, Cequier, Covaci, Esteban López, Haug, Kasper-Sonnenberg, Koch, Pérez Luzardo, Osīte, Rambaud, Pinorini, Sabbioni, & Thomsen, 2020).
Perfluoroalkyl Sulfonate Family and Environmental Impact : Houde et al. (2016) studied the endocrine-disruption potential of Perfluoroethylcyclohexane sulfonate (PFECHS), a member of the perfluoroalkyl sulfonate family which includes compounds structurally similar to this compound. This research is crucial for understanding the environmental and biological impacts of such compounds (Houde, Douville, Giraudo, Jean, Lépine, Spencer, & De Silva, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2,2-difluorocyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATJLSLKDKAWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694727 | |
Record name | 2,2-Difluorocyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921753-37-9 | |
Record name | 2,2-Difluorocyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.